Cas no 481-17-4 ((3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol)

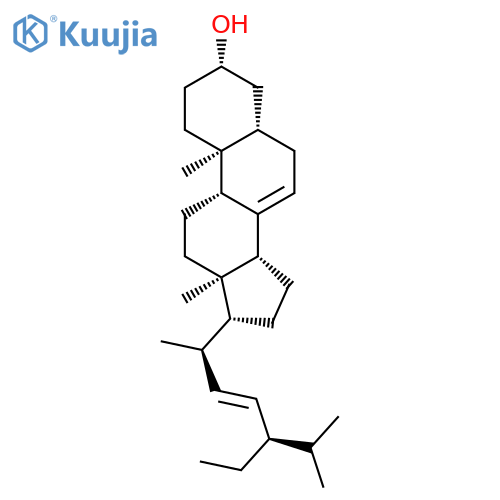

481-17-4 structure

Nome del prodotto:(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol

- chondrillasterol

- (3beta,5alpha,22E)-stigmasta-7,22-dien-3-ol

- Condrillasterol

- trans-delta22-24beta-Ethyllathosterol

- CHEMBL4538181

- Q27253473

- 24beta-Ethylcholesta-7,22-dien-3beta-ol

- CHEBI:173022

- (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Chondryllasterol

- JZVFJDZBLUFKCA-INYURWPISA-N

- TRANS-.DELTA.22-24.BETA.-ETHYLLATHOSTEROL

- Stigmasta-7,22-dien-3-ol, (3beta,5alpha,22E,24R)-

- LMST01040140

- 24S-ethyl-5alpha-cholesta-7,22E-dien-3beta-ol

- 24.BETA.-ETHYLCHOLESTA-7,22-DIEN-3.BETA.-OL

- BDBM50508997

- DTXSID501026557

- (22E)-Stigmasta-7,22-dien-3-ol #

- 20N2XP8UR6

- 5.alpha.-Stigmasta-7,22-dien-3.beta.-ol, (24R)-

- (22e)-5alpha-poriferasta-7,22-dien-3beta-ol

- SCHEMBL93966

- UNII-20N2XP8UR6

- Chondrillasterol [MI]

- Poriferasta-7,22E-dien-3beta-ol

- 5alpha-Stigmasta-7,22-dien-3beta-ol, (24R)-

- 481-17-4

- Stigmasta-7,22-dien-3-ol, (3.beta.,5.alpha.,22E,24R)-

-

- Inchi: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1

- Chiave InChI: JZVFJDZBLUFKCA-INYURWPISA-N

- Sorrisi: CC(C)[C@@H](CC)/C=C/[C@@H](C)[C@H]1CC[C@@]2([H])C3=CC[C@@]4([H])C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Proprietà calcolate

- Massa esatta: 412.371

- Massa monoisotopica: 412.371

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 30

- Conta legami ruotabili: 5

- Complessità: 674

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 9

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 20.2A^2

- XLogP3: 8.3

Proprietà sperimentali

- Colore/forma: Solid powder

- Densità: 0.98

- Punto di fusione: 168-169°

- Punto di ebollizione: 500°Cat760mmHg

- Punto di infiammabilità: 219.1°C

- Indice di rifrazione: 1.53

- Rotazione specifica: D24 -2° (chloroform)

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Informazioni sulla sicurezza

- Parola segnale:Warning

- Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

(3-beta,5-alpha,22E,24R)-stigmasta-7,22-dien-3-ol Letteratura correlata

-

1. Biosynthesis of 24β-ethylsterols in cultured cells of Trichosanthes kirilowii(cucurbitaceae) fed with [1,2-13C2]- and [2-13C2H3]-acetate: reinvestigation of the stereochemistry at C-25Shujiro Seo,Atsuku Uomori,Yohko Yoshimura,Ken'ichi Takeda,Haruo Seto,Yutaka Ebizuka,Hiroshi Noguchi,Ushio Sankawa J. Chem. Soc. Perkin Trans. 1 1989 1969

-

2. Direct evidence for three 1,2-hydride migrations in the biosynthesis of cycloartenol from [2-13C2H3]acetate in tissue cultures of Physalis peruvianaShujiro Seo,Atsuko Uomori,Yohko Yoshimura,Ken'ichi Takeda,Haruo Seto,Yutaka Ebizuka,Hiroshi Noguchi,Ushio Sankawa J. Chem. Soc. Perkin Trans. 1 1989 261

-

3. Oxidative addition of Ph3PCHCHO to [Os3(CO)10(MeCN)2]Antony J. Deeming,Didier Nuel,Nicholas I. Powell,Caroline Whittaker J. Chem. Soc. Dalton Trans. 1992 757

-

4. Synthesis of chondrillasterol and spinasterol [(22E,24R)- and (22E,24S)-5α-stigmasta-7,22-dien-3β-ol]Mario Anastasia,Alberto Fiecchi,Antonio Scala,Marina del Puppo J. Chem. Soc. Perkin Trans. 1 1981 2561

-

5. Biosynthesis of isoprenoids. Part III. Mechanism of alkylation during biosynthesis of stigmasterol in tissue cultures of higher plantsYutaka Tomita,Atsuko Uomori J. Chem. Soc. Perkin Trans. 1 1973 2656

Fornitori consigliati

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:481-17-4)ALPHA-SPINASTEROL

Purezza:>98%

Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prezzo ($):Inchiesta